3-Quinolinecarboxylic acid,5-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-,ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound with a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the hydroxy, keto, and ester groups, makes it a versatile molecule for chemical transformations and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a keto group.
Reduction: Reduction of the keto group to a secondary alcohol.
Substitution: Nucleophilic substitution at the ester group or the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 5-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of ethyl 5-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 5-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate include:
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 5-methoxy-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-5-methyl-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
The uniqueness of ethyl 5-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the hydroxy group at the 4-position enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-4-9-7-6-8-10-11(9)13(17)12(14(18)16(10)3)15(19)20-5-2/h6-8,17H,4-5H2,1-3H3 |
InChI Key |
UQNHXZNQUZCGSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.